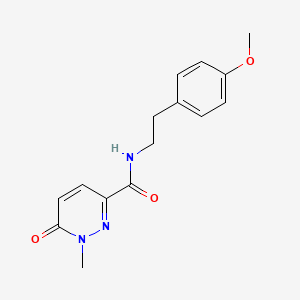
N-(4-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes studying its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, optical activity, and stability. It also includes studying the compound’s chemical properties like its acidity or basicity, its reactivity with other compounds, and its spectroscopic properties .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Cytotoxicity and Anticancer Potential : A study by Hassan, Hafez, and Osman (2014) on the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to the query chemical, showed cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in anticancer research (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
- Antimicrobial and Antifungal Activities : Gulea et al. (2019) investigated the coordination compounds of cobalt(II), nickel(II), and copper(II) with N-(methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine carbothioamides, which showed significant antimicrobial and antifungal activities, indicating the utility of related compounds in developing new antimicrobial agents (A. Gulea et al., 2019).
Material Science and Chemistry
- Electrochromic Materials : Liou and Lin (2009) synthesized a series of novel polyamides with inherent viscosities suitable for casting into films, derived from compounds structurally similar to the query chemical. These materials showed promise for applications in electrochromic devices due to their high thermal stability and anodically stable electrochromic behaviors (Guey‐Sheng Liou & Hung-Yi Lin, 2009).
Drug Development
- Kinase Inhibitors for Cancer Therapy : Research on derivatives containing the query chemical structure, such as those studied by Schroeder et al. (2009), focused on the development of selective Met kinase inhibitors. These compounds, particularly BMS-777607, showed significant tumor inhibition in preclinical models and were advanced into clinical trials, demonstrating the potential for the development of new cancer therapies (G. M. Schroeder et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-18-14(19)8-7-13(17-18)15(20)16-10-9-11-3-5-12(21-2)6-4-11/h3-8H,9-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWPWEBUDYXDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

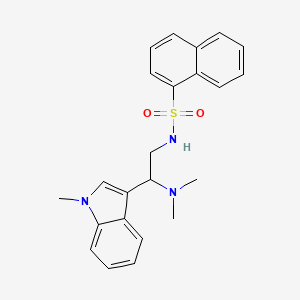
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2948726.png)
![[(1R,4S)-4-[(thiophen-2-ylmethyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B2948727.png)
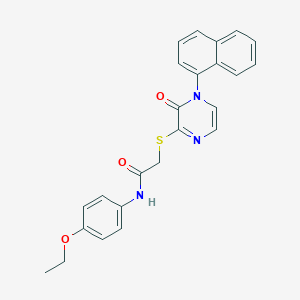
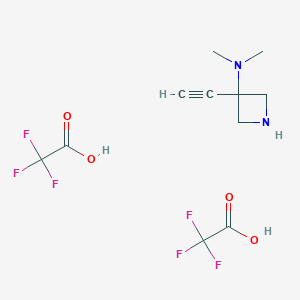
![3-(2-fluorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2948736.png)
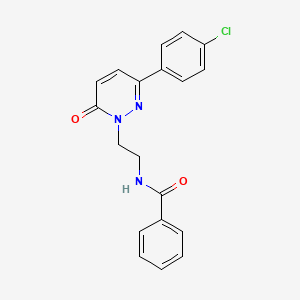
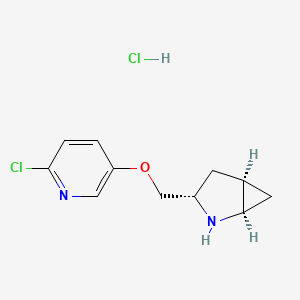
![N-(4-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2948741.png)
![N-[cyano(cyclopropyl)methyl]-3,3-dimethyl-5-oxo-5-phenylpentanamide](/img/structure/B2948742.png)
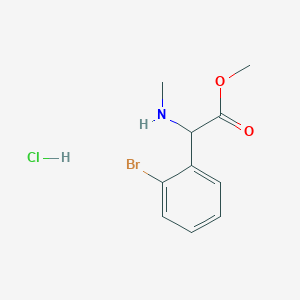
![(E)-3-(2-chlorophenyl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acrylamide](/img/structure/B2948744.png)
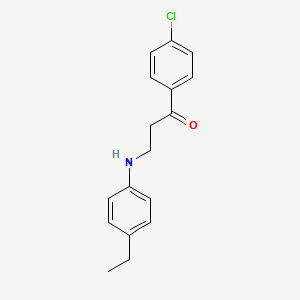
![Methyl 3-{[(benzyloxy)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2948746.png)